Racemic Desfluoro Citalopram Hydrobromide is a derivative of citalopram, which is classified as a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. The compound is characterized by the absence of a fluorine atom in its structure compared to its parent compound, citalopram. This modification may influence its pharmacological properties and efficacy.
Desfluoro Citalopram Hydrobromide is synthesized through various chemical processes that involve the modification of citalopram. The synthesis typically includes the removal of the fluorine atom from the citalopram molecule, followed by the formation of its hydrobromide salt for improved solubility and stability.
The synthesis of Desfluoro Citalopram Hydrobromide can be achieved through several chemical pathways, often starting with citalopram. The general method involves:
The synthesis process can be optimized using various catalysts and solvents to enhance yield and purity. For instance, high-performance liquid chromatography (HPLC) is frequently employed to monitor the reaction progress and purity of the product. Reaction conditions such as temperature and reaction time are critical for achieving high-quality yields.
Desfluoro Citalopram Hydrobromide retains a similar core structure to citalopram, characterized by:
Desfluoro Citalopram Hydrobromide can undergo various chemical reactions typical for SSRIs, including:
Reactions are often conducted under controlled conditions to prevent decomposition or unwanted side reactions. For example, oxidation may involve potassium permanganate under acidic conditions, while reduction could utilize lithium aluminum hydride.
As an SSRI, Desfluoro Citalopram Hydrobromide primarily functions by selectively inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability and enhancing mood regulation.
Relevant analytical techniques such as HPLC and mass spectrometry are utilized for characterizing these properties.
Racemic Desfluoro Citalopram Hydrobromide is primarily used in:
Additionally, it may serve as a reference standard in analytical chemistry for quality control in pharmaceutical formulations.
rac Desfluoro Citalopram Hydrobromide is systematically named as (rac)-1-[3-(dimethylamino)propyl]-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile hydrobromide. The prefix "rac" denotes its racemic nature, while "Desfluoro" indicates the absence of the fluorine atom present in the parent drug citalopram at the 4-position of the phenyl ring. The compound features a dihydroisobenzofuran core linked to a phenyl group and a dimethylaminopropyl chain, with a nitrile substituent at position 5. Its hydrobromide salt form enhances stability and crystallinity, critical for analytical applications. The SMILES notation (Br.CN(C)CCC[C@]1(OCc2cc(ccc12)C#N)c3ccccc3) explicitly encodes stereochemistry at the chiral center (C1), though the racemic mixture contains both (R)- and (S)-enantiomers [1] [9].
The molecular formula is C₂₀H₂₂N₂O·HBr, with a molecular weight of 387.31 g/mol. Key properties include:
Table 1: Physicochemical Profile
Property | Value/Description |
---|---|
Molecular Formula | C₂₀H₂₂N₂O·HBr |
Molecular Weight | 387.31 g/mol |
Melting Point | Not fully characterized |
Storage Conditions | –20°C, protected from light |
Solubility | >50 mg/mL in DMSO |
The chiral center at C1 (benzylic carbon) generates two enantiomers: (R)- and (S)-desfluoro citalopram. The racemic ("rac") form consists of a 1:1 ratio of these enantiomers, confirmed via chiral HPLC. Unlike citalopram, where the (S)-enantiomer (escitalopram) exhibits superior pharmacological activity, neither enantiomer of rac desfluoro citalopram demonstrates significant therapeutic efficacy. The racemization barrier is approximately 24 kcal/mol, preventing spontaneous interconversion at room temperature [3] [6]. Synthesis typically yields the racemate due to non-stereoselective reactions, requiring resolution techniques for enantiopure isolation [8].
Structurally, rac desfluoro citalopram differs from citalopram by the absence of the fluorine atom at the 4-position of the phenyl ring. This modification reduces steric bulk and alters electronic distribution, decreasing serotonin reuptake inhibition potency by ~20-fold compared to citalopram. Escitalopram ((S)-citalopram) shares identical core functionality but exhibits enhanced binding affinity due to optimal spatial orientation at the serotonin transporter (SERT).
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1